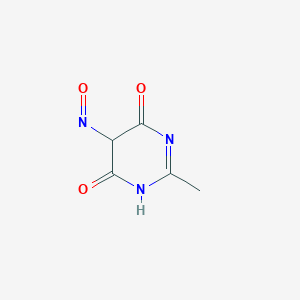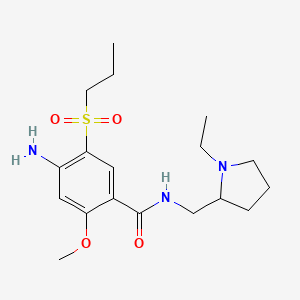![molecular formula C20H19N2O3PS4 B14459746 Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate CAS No. 66559-39-5](/img/structure/B14459746.png)
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate typically involves the reaction of 2-mercaptobenzothiazole with ethylene oxide to form 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanol. This intermediate is then reacted with phosphorus trichloride and acetylene to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate undergoes various chemical reactions, including:
Substitution: The phosphonate group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzothiazole derivatives
Substitution: Phosphonate esters or amides
Aplicaciones Científicas De Investigación
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in biological systems . These interactions can lead to the disruption of cellular processes, making the compound effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethanol
- 2-(1,3-Benzothiazol-2-ylthio)acetic acid
- 1,3-Benzothiazol-2-ylmethylamine
Uniqueness
Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate is unique due to the presence of both the benzothiazole and phosphonate groups, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it versatile for multiple applications .
Propiedades
Número CAS |
66559-39-5 |
|---|---|
Fórmula molecular |
C20H19N2O3PS4 |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
2-[2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy-ethenylphosphoryl]oxyethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C20H19N2O3PS4/c1-2-26(23,24-11-13-27-19-21-15-7-3-5-9-17(15)29-19)25-12-14-28-20-22-16-8-4-6-10-18(16)30-20/h2-10H,1,11-14H2 |
Clave InChI |
PRXBBODXQDTOSF-UHFFFAOYSA-N |
SMILES canónico |
C=CP(=O)(OCCSC1=NC2=CC=CC=C2S1)OCCSC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


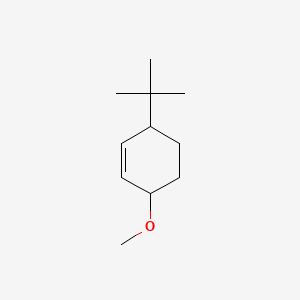
phosphane](/img/structure/B14459667.png)
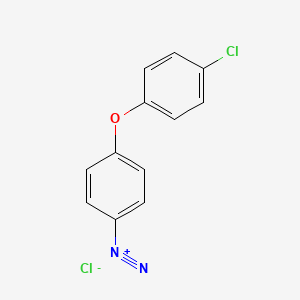
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
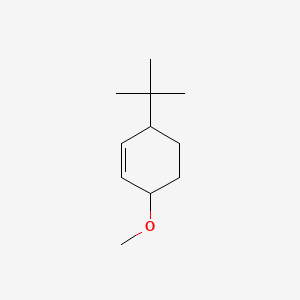
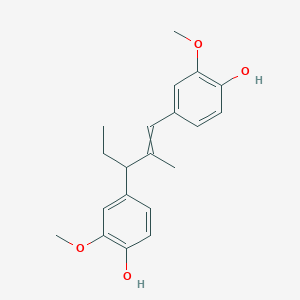
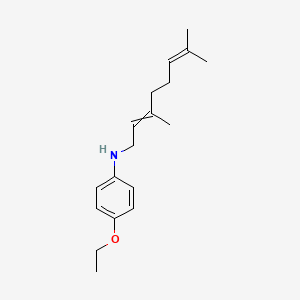

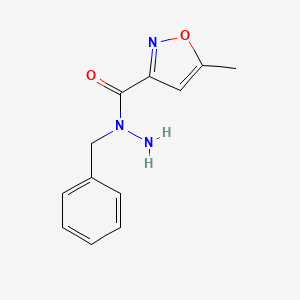
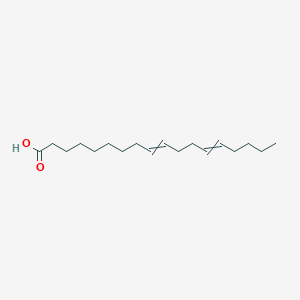
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
